1-(Methylsulfanyl)-4-(3-nitrophenyl)benzene

Purity Assessment Procurement Specification Quality Control

This 3-nitrobiphenyl intermediate features a unique 4-methylsulfanyl substitution pattern, enabling precise SAR exploration inaccessible with 4-nitro isomers. The -SCH₃ group provides favorable electronic properties for conductive polymers; the nitro handle allows reduction to amines or heterocycle synthesis. Sourced via regioselective Suzuki coupling, ≥95% purity ensures reproducibility in medicinal chemistry, materials science, and chemical biology. Ideal for hypoxia-activated prodrug research and nitroreductase probe development. Order now for reliable advanced building blocks.

Molecular Formula C13H11NO2S
Molecular Weight 245.3 g/mol
CAS No. 1355247-56-1
Cat. No. B1427435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylsulfanyl)-4-(3-nitrophenyl)benzene
CAS1355247-56-1
Molecular FormulaC13H11NO2S
Molecular Weight245.3 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H11NO2S/c1-17-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15)16/h2-9H,1H3
InChIKeyUCHHOWVIGUSTKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methylsulfanyl)-4-(3-nitrophenyl)benzene (CAS 1355247-56-1): Procurement-Grade Nitrobiphenyl Building Block


1-(Methylsulfanyl)-4-(3-nitrophenyl)benzene (CAS 1355247-56-1), also designated as methyl 3'-nitro[1,1'-biphenyl]-4-yl sulfide, is a synthetic aromatic compound belonging to the nitrobiphenyl class, featuring a methylsulfanyl (-SCH₃) electron-donating group on one phenyl ring and a nitro (-NO₂) electron-withdrawing group at the 3-position of the other phenyl ring . The compound has a molecular formula of C₁₃H₁₁NO₂S and a molecular weight of 245.30 g/mol . Commercially, this compound is available as a research chemical with purities typically specified at 95% to 98% , positioning it as a specialty intermediate for applications in organic synthesis, materials chemistry, and pharmaceutical research .

Why 1-(Methylsulfanyl)-4-(3-nitrophenyl)benzene Cannot Be Replaced by Generic Nitrobiphenyls


In the field of nitrobiphenyl derivatives, the precise positioning of substituents is a critical determinant of electronic properties, reactivity, and ultimate function, rendering generic substitution invalid [1]. The target compound, 1-(Methylsulfanyl)-4-(3-nitrophenyl)benzene, is defined by a 3-nitro group on one ring and a 4-methylsulfanyl group on the other. Shifting the nitro group from the 3- to the 4-position (as in CAS 128924-07-2) or altering the substitution pattern on the methylsulfanyl-containing ring (as in CAS 100727-36-4) results in distinct electronic structures, different dipole moments, altered π-conjugation, and unique intermolecular interactions . For applications in medicinal chemistry or materials science where specific molecular recognition or precise electronic properties are paramount, using an alternative nitrobiphenyl without rigorous validation is a significant risk to experimental reproducibility and project success.

Product-Specific Quantitative Differentiation: 1-(Methylsulfanyl)-4-(3-nitrophenyl)benzene vs. Key Comparators


Procurement Purity: Higher Baseline Purity vs. Standard 4'-Nitro Isomer

The 3-nitro substituted target compound is commercially available at a purity of 98% from specialized suppliers . In contrast, the more common and less synthetically demanding 4-nitro isomer (1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene, CAS 128924-07-2) is predominantly offered at a lower baseline purity of 95% across multiple major vendors .

Purity Assessment Procurement Specification Quality Control

Electronic Structure: Impact of -SCH₃ Group on Biphenyl Conjugation

Quantum chemistry computations reveal that introducing an -SCH₃ (methylthio) group into a biphenyl system results in minimal change in the torsion angle of the biphenyl unit upon oxidation, compared to other substituents [1]. This finding, while derived from a class-level study of biphenyls, is directly applicable to the target compound due to its 4-methylsulfanyl substitution, suggesting it will maintain a relatively planar, conjugated structure even in its oxidized (radical cation) state, a property critical for charge transport in conductive polymers.

Conductive Polymers Molecular Electronics Computational Chemistry

Molecular Topology: Distinct 3-Nitro Substitution Pattern for Medicinal Chemistry

The target compound possesses a 3-nitrophenyl group, a regioisomer distinct from the more common 4-nitrophenyl analogs [1]. This positional isomerism leads to a different molecular dipole moment and altered potential for non-covalent interactions (e.g., hydrogen bonding, π-stacking) with biological targets.

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

Structural Confirmation: Defined Molecular Architecture for Advanced Synthesis

The target compound is synthesized via the Suzuki-Miyaura coupling of 4-bromophenyl methyl sulfide with 3-nitrophenylboronic acid . This established synthetic route ensures a well-defined molecular architecture with a single, unambiguous substitution pattern, which is critical for its use as a building block in more complex molecules [1]. The defined structure minimizes the risk of regioisomeric mixtures that can plague other synthetic approaches.

Synthetic Chemistry Building Block Cross-Coupling

High-Value Application Scenarios for 1-(Methylsulfanyl)-4-(3-nitrophenyl)benzene


Medicinal Chemistry: Scaffold for Regioisomer-Dependent Drug Discovery

The 3-nitrophenyl motif is a distinct pharmacophoric element. Procuring 1-(Methylsulfanyl)-4-(3-nitrophenyl)benzene enables medicinal chemists to systematically explore structure-activity relationships (SAR) that are inaccessible with 4-nitro isomers . Its use as a building block allows for the construction of compound libraries where the 3-nitro group's specific spatial and electronic properties can be evaluated for target binding, metabolic stability, and off-target effects.

Materials Science: Monomer for Conductive Polymer Research

The presence of the -SCH₃ group is known to impart favorable electronic properties, particularly minimal conformational change upon oxidation, which is crucial for charge transport in conductive polymers . 1-(Methylsulfanyl)-4-(3-nitrophenyl)benzene can serve as a functionalized monomer or precursor for synthesizing novel conjugated polymers. Its higher commercial purity (98%) is advantageous for polymerization reactions where monomer purity directly impacts polymer chain length and electronic performance .

Organic Synthesis: Advanced Intermediate for Heterocycle Construction

The compound's defined structure, arising from a regioselective Suzuki-Miyaura coupling, makes it a reliable advanced intermediate . The nitro group is a versatile handle that can be reduced to an amine for further functionalization, while the methylsulfanyl group can be oxidized to a sulfoxide or sulfone, or used in cross-coupling reactions. This dual functionality allows for the construction of complex heterocyclic systems, such as benzothiazines or phenothiazines, with high regio-control [1].

Chemical Biology: Probe for Studying Nitroreductase Activity

Nitroaromatic compounds are often substrates for nitroreductase enzymes. The specific 3-nitro substitution pattern in 1-(Methylsulfanyl)-4-(3-nitrophenyl)benzene may exhibit different enzyme kinetics and selectivity compared to 4-nitro analogs . Researchers in chemical biology can use this compound as a probe to investigate the substrate specificity of nitroreductases or as a precursor to develop hypoxia-activated prodrugs where enzymatic reduction of the nitro group triggers drug release in a targeted manner.

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